molecular formula C15H19NO2 B14078790 N-(1-Acetylcyclohexyl)benzamide CAS No. 100288-55-9

N-(1-Acetylcyclohexyl)benzamide

Cat. No.: B14078790
CAS No.: 100288-55-9
M. Wt: 245.32 g/mol
InChI Key: AIXHEVFQHLUCQY-UHFFFAOYSA-N
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Description

N-(1-Acetylcyclohexyl)benzamide is a benzamide derivative characterized by a cyclohexyl ring substituted with an acetyl group at the 1-position. The acetylcyclohexyl group may influence steric bulk, solubility, and electronic properties, distinguishing it from other benzamides.

Properties

CAS No.

100288-55-9

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-(1-acetylcyclohexyl)benzamide

InChI

InChI=1S/C15H19NO2/c1-12(17)15(10-6-3-7-11-15)16-14(18)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,16,18)

InChI Key

AIXHEVFQHLUCQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCCCC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetylcyclohexyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Another method involves the electrochemical synthesis and amidation of benzoin, starting from benzaldehyde . This process is carried out under mild conditions in an electrolysis cell, using room temperature ionic liquids as the solvent-supporting electrolyte system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles is often employed to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetylcyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(1-Acetylcyclohexyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Acetylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . The compound may act by inhibiting the breakdown of I-kB, thereby preventing NF-kB activation and promoting apoptosis in target cells.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Coordination

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

    • Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
    • Unlike the acetylcyclohexyl group, the hydroxy and dimethyl substituents enhance coordination with transition metals, facilitating reactions like cross-coupling .
  • Compared to the acetylated cyclohexyl group, this structure may exhibit lower metabolic stability but improved solubility .
  • In contrast, the acetyl group in N-(1-Acetylcyclohexyl)benzamide offers moderate electron-withdrawing effects, balancing stability and reactivity .

Physicochemical Properties

Compound Key Substituent Lipophilicity (Predicted) Solubility
This compound Acetylcyclohexyl High Moderate in organic solvents
N-Hexylbenzamide () Linear hexyl chain Very high Low in water
N-Cyclohexyl-4-methoxybenzamide () Methoxy group Moderate Moderate in polar solvents
N-(2-Hydroxyethyl)-N-(tricyclodec-2-yl)benzamide () Hydroxyethyl-tricyclodecane Low High in polar solvents

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